N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a complex organic compound that features a tetrahydroisoquinoline core, an ethylsulfonyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the ethylsulfonyl group: The tetrahydroisoquinoline intermediate is then treated with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Attachment of the phenylpropanamide moiety: Finally, the ethylsulfonyl-tetrahydroisoquinoline is coupled with a phenylpropanoyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and the sulfonylation step, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to bioactive isoquinoline derivatives.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Material Science: Its unique structural features make it a potential candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfonyl group may enhance its binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methylphenyl)propanamide: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness
The presence of the ethylsulfonyl group in N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide imparts unique chemical and physical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-13-12-17-9-10-19(14-18(17)15-22)21-20(23)11-8-16-6-4-3-5-7-16/h3-7,9-10,14H,2,8,11-13,15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOREVKRXVMCIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.